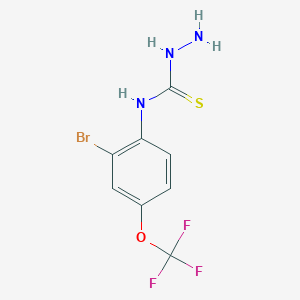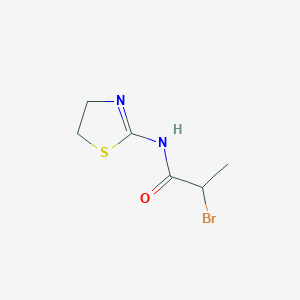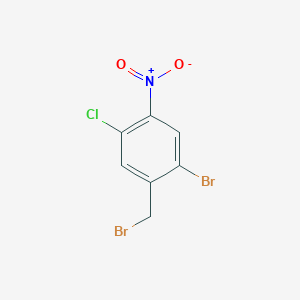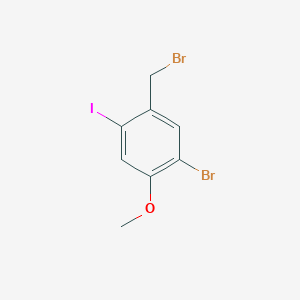
2-(2-Ketocyclopentylidene)-3-phenyl-5-(3-pyridylmethylene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a cyclopentylidene group, a phenyl group, and a pyridinylmethylene group attached to a thiazolidinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Cyclopentylidene Group: The cyclopentylidene group can be introduced through a condensation reaction between a cyclopentanone derivative and the thiazolidinone core.
Attachment of the Phenyl Group: The phenyl group can be attached via a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Incorporation of the Pyridinylmethylene Group: The pyridinylmethylene group can be introduced through a Knoevenagel condensation reaction between a pyridine aldehyde and the thiazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylidene and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinylmethylene groups, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with alcohol or alkane groups.
Substitution Products: Substituted derivatives with various functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases, inflammatory conditions, and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-2-ylmethylene)thiazolidin-4-one: Similar structure but with a different position of the pyridinylmethylene group.
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-4-one: Similar structure but with a different position of the pyridinylmethylene group.
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-2-one: Similar structure but with a different position of the thiazolidinone core.
Uniqueness
The uniqueness of 2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one lies in its specific arrangement of functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C20H16N2O2S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2E,5Z)-2-(2-oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16N2O2S/c23-17-10-4-9-16(17)20-22(15-7-2-1-3-8-15)19(24)18(25-20)12-14-6-5-11-21-13-14/h1-3,5-8,11-13H,4,9-10H2/b18-12-,20-16+ |
Clé InChI |
LZYNJZUILTYHRZ-WOTCVVSMSA-N |
SMILES isomérique |
C1C/C(=C\2/N(C(=O)/C(=C/C3=CN=CC=C3)/S2)C4=CC=CC=C4)/C(=O)C1 |
SMILES canonique |
C1CC(=C2N(C(=O)C(=CC3=CN=CC=C3)S2)C4=CC=CC=C4)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


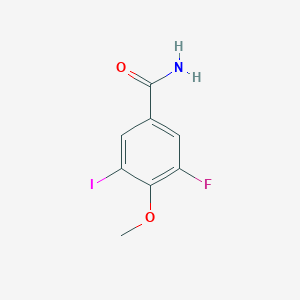
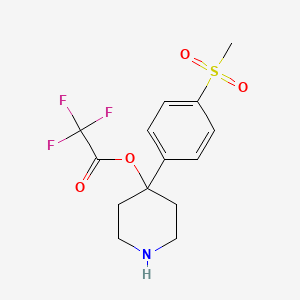

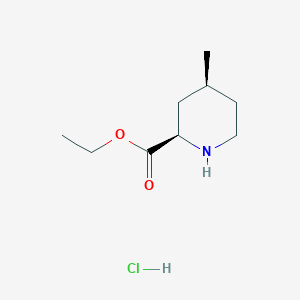
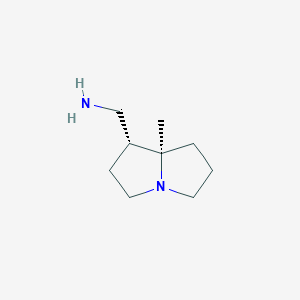
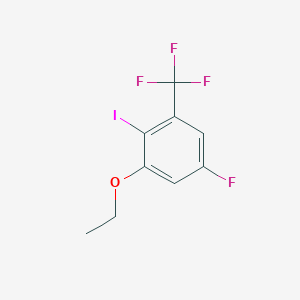
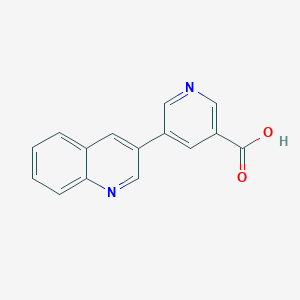
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)
![2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)
